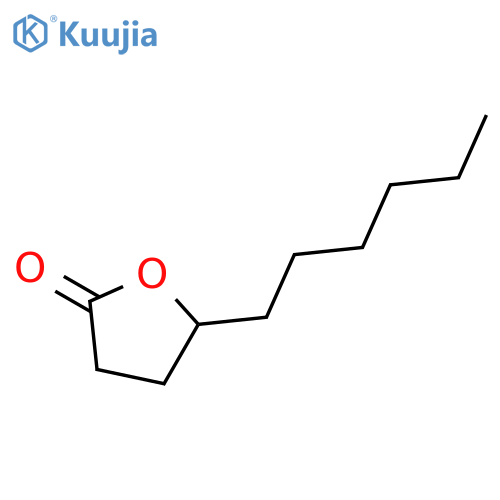Cas no 706-14-9 (4-Decanolide)

4-Decanolide structure
商品名:4-Decanolide
4-Decanolide 化学的及び物理的性質
名前と識別子
-
- 5-Hexyldihydrofuran-2(3H)-one
- 4-Hydroxydecanoic acid-gamma lactone
- gamma-Decalactone~4-Decanolide~4-Hydroxydecanoic acid gamma lactone
- gamma-Decanolactone
- decan-4-olide
- g-Decalactone
- Gamma-Decalactone
- Synonyms 4-Hydroxydecanoic acid gamma-lactone
- gamma-Hexyl-gamma-butyrolactone
- 5-Hexyldihydro-2(3H)-furanone
- γ-Decalactone
- γ-Decanolactone
- DECALACTONE, gamma-(AS)
- 4-Hydroxydecanoic acid gamma-lactone
- 4-Decanolide
- 2(3H)-Furanone, 5-hexyldihydro-
- Decanolide-1,4
- 2-Decalactone
- 4-Hexyl-4-butanolide
- .gamma.-Decalactone
- Decanolactone
- 5-Hexyltetrahydro-2-furanone
- gamma-N-Decalactone
- 5-hexyloxolan-2-one
- 4-Hexyl-gamma-butyrolactone
- gamma-Decalactone (natural)
- Decanoic acid, gamma-lactone
- FEMA No. 2360
- .gamma.-Decanolac
-
- MDL: MFCD00005404
- インチ: 1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3
- InChIKey: IFYYFLINQYPWGJ-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])([H])C([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
- BRN: 117547
計算された属性
- せいみつぶんしりょう: 170.13100
- どういたいしつりょう: 170.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- 互変異性体の数: 2
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: 無色液体希釈すると濃厚な果物の香りと桃の香りがします。
- 密度みつど: 0.948 g/mL at 25 °C(lit.)
- ふってん: 281°C(lit.)
- フラッシュポイント: 華氏温度:276.8°f< br / >摂氏度:136°C< br / >
- 屈折率: n20/D 1.449(lit.)
- PSA: 26.30000
- LogP: 2.66240
- FEMA: 2360
- ようかいせい: まだ確定していません。
4-Decanolide セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
- RTECS番号:LU4600000
-
危険物標識:

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- リスク用語:R36/37/38
- TSCA:Yes
- セキュリティ用語:S26;S37/39
4-Decanolide 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-Decanolide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D470A-5g |
4-Decanolide |
706-14-9 | 98% | 5g |
¥51.0 | 2022-05-30 | |
| abcr | AB126513-25 g |
gamma-Decanolactone, 98%; . |
706-14-9 | 98% | 25 g |
€76.00 | 2023-07-20 | |
| TargetMol Chemicals | T8078-100 mg |
Gamma-decalactone |
706-14-9 | 98% | 100MG |
¥ 510 | 2023-07-11 | |
| TargetMol Chemicals | T8078-1 mL * 10 mM (in DMSO) |
Gamma-decalactone |
706-14-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 190 | 2023-07-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0317-500g |
gamma-Decanolactone |
706-14-9 | 96% | 500g |
¥545.0 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012163-25ml |
4-Decanolide |
706-14-9 | 98% | 25ml |
¥52 | 2024-05-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806422-100ml |
γ-Decanolactone |
706-14-9 | 98% | 100ml |
258.00 | 2021-05-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015566-25g |
gamma-Decanolactone |
706-14-9 | ≥98% | 25g |
¥28.00 | 2024-07-09 | |
| abcr | AB126513-5 g |
gamma-Decanolactone, 98%; . |
706-14-9 | 98% | 5 g |
€54.90 | 2023-07-20 | |
| TRC | D212553-5g |
4-Decanolide |
706-14-9 | 5g |
$ 63.00 | 2023-09-08 |
4-Decanolide サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:706-14-9)gamma-Decalactone
注文番号:sfd3058
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:706-14-9)γ-Decanolactone, ≥ 96.0%
注文番号:LE14941
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:11
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:706-14-9)丙位癸内酯
注文番号:LE26820758
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:58
価格 ($):discuss personally
4-Decanolide 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
推奨される供給者
Amadis Chemical Company Limited
(CAS:706-14-9)4-Decanolide

清らかである:99%
はかる:1kg
価格 ($):150.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:706-14-9)p-mentha-1,3-diene

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








